N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from commercially available precursors. For instance, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl demonstrates the use of stoichiometric oxidation reagents in oxidative reactions. These compounds serve as a catalytic or stoichiometric oxidant in various oxidative processes, showcasing their broad applicability in synthesis chemistry (Mercadante et al., 2013).
Molecular Structure Analysis
Structural analysis through X-ray diffraction and spectral methods like NMR is crucial for understanding the molecular geometry and electronic structure of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide and its derivatives. Studies have detailed the synthesis and structural elucidation of similar compounds, providing insights into their molecular frameworks and the impact of substituents on their overall structure (Sen' et al., 2014).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including oxidative reactions where they act as oxidants. The ability to undergo transformations under different conditions highlights their chemical versatility and potential utility in organic synthesis. For example, the synthesis and use of 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl in oxidative reactions demonstrate their capacity to function in various chemical environments (Mercadante et al., 2013).
Physical Properties Analysis
The physical properties of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide and related compounds, such as solubility, melting point, and stability, are essential for their application in chemical syntheses and industrial processes. These properties are determined by their molecular structure and are critical for handling and application in various reactions.
Chemical Properties Analysis
The chemical properties, including reactivity, oxidation potential, and interaction with various substrates, define the utility of N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide in synthesis and other chemical processes. Their role as oxidants in specific reactions and the ability to be synthesized from readily available starting materials make them valuable in organic chemistry and material science (Mico et al., 1997).
Scientific Research Applications
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Cooperative Catalysis
- Field : Chemistry
- Application : TEMPO nanocatalysts have been used in the development of ultraviolet (UV) light-regulated cooperative catalysts .
- Method : Azobenzene-containing polyimides were used as supports for the controllable synthesis of Cu/TEMPO nanocatalysts .
- Results : The size of aromatic stacking clusters might be regulated by the UV light-responsive azobenzene units of polyimides .
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Electrochemical Preparation
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Oxidation of Organic Substrates
- Field : Organic Chemistry
- Application : TEMPO is used in the oxidation of several organic substrates, such as amines, phosphines, phenols, anilines, and particularly primary and secondary alcohols .
- Method : The exact method is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
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Preparation of Hibarimicinone and 4-Substituted Quinazoline
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UV Light-Regulated Cooperative Catalysts
- Field : Chemistry
- Application : TEMPO nanocatalysts have been used in the development of ultraviolet (UV) light-regulated cooperative catalysts .
- Method : Azobenzene-containing polyimides were used as supports for the controllable synthesis of Cu/TEMPO nanocatalysts .
- Results : The size of aromatic stacking clusters might be regulated by the UV light-responsive azobenzene units of polyimides .
-
Hindered Amine UV Stabilizer
- Field : Material Science
- Application : TEMPO can be used as a hindered amine UV stabilizer in plastic materials .
- Method : Titanium oxide (TiO2)/TEMPO may be used in amine-induced light stabilizers in the synthesis of recyclable water-based polyurethane with poly(oxytetramethylene)glycol (PTMG) .
- Results : The results or outcomes of this application are not specified in the source .
-
Preparation of Hibarimicinone and 4-Substituted Quinazoline
-
Hindered Amine UV Stabilizer
- Field : Material Science
- Application : TEMPO can be used as a hindered amine UV stabilizer in plastic materials .
- Method : Titanium oxide (TiO2)/TEMPO may be used in amine-induced light stabilizers in the synthesis of recyclable water-based polyurethane with poly(oxytetramethylene)glycol (PTMG) .
- Results : The results or outcomes of this application are not specified in the source .
properties
InChI |
InChI=1S/C11H20IN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8H,5-7H2,1-4H3,(H,13,15) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTVRHAKQRFPEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)CI)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180405 | |
Record name | N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide | |
CAS RN |
25713-24-0 | |
Record name | 4-(2-Iodoacetamido)-2,2,6,6-tetramethylpiperidine-1-oxyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25713-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025713240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25713-24-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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